molecular formula C10H10N2O2 B162699 (3S)-3-phenylpiperazine-2,5-dione CAS No. 134521-82-7

(3S)-3-phenylpiperazine-2,5-dione

Cat. No. B162699
M. Wt: 190.2 g/mol
InChI Key: CVXXCIJNZNETDW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-phenylpiperazine-2,5-dione, commonly known as phenylpiperazine, is a heterocyclic organic compound that is widely used in scientific research. It is a versatile compound that has been used in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

The mechanism of action of phenylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been shown to bind to various receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine.

Biochemical And Physiological Effects

Phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. It has also been shown to have antipsychotic and antidepressant effects. In addition, phenylpiperazine has been shown to have analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Phenylpiperazine has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It has been shown to have low selectivity for various receptors, leading to off-target effects. It has also been shown to have poor pharmacokinetic properties, including low bioavailability and rapid metabolism.

Future Directions

There are several future directions for the study of phenylpiperazine. One direction is the development of more selective and potent phenylpiperazine derivatives that target specific receptors. Another direction is the study of the pharmacokinetic properties of phenylpiperazine and the development of prodrugs that can improve its bioavailability. Additionally, the study of the structure-activity relationship of phenylpiperazine derivatives can lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

Phenylpiperazine can be synthesized using various methods, including the Hantzsch reaction, Buchwald-Hartwig amination, and reductive amination. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Reductive amination involves the condensation of an aldehyde or a ketone with an amine in the presence of a reducing agent.

Scientific Research Applications

Phenylpiperazine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been used as a scaffold for the synthesis of various bioactive compounds, including antipsychotics, antidepressants, and anxiolytics. It has also been used as a ligand for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. In addition, phenylpiperazine has been used as a tool for studying the structure-activity relationship of various compounds.

properties

CAS RN

134521-82-7

Product Name

(3S)-3-phenylpiperazine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

(3S)-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1

InChI Key

CVXXCIJNZNETDW-VIFPVBQESA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2

SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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